molecular formula C21H23N3O2S B2838009 2-[(2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 899927-48-1

2-[(2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2838009
CAS No.: 899927-48-1
M. Wt: 381.49
InChI Key: AJTVXMBGKDYDAG-UHFFFAOYSA-N
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Description

This compound features a sulfanyl-acetamide backbone linked to a 2H-imidazole ring substituted with ethyl, methyl, and phenyl groups.

Properties

IUPAC Name

2-(2-ethyl-2-methyl-5-phenylimidazol-4-yl)sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-4-21(2)23-19(15-8-6-5-7-9-15)20(24-21)27-14-18(25)22-16-10-12-17(26-3)13-11-16/h5-13H,4,14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTVXMBGKDYDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(N=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide, with the CAS number 899927-48-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, biological properties, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C21H23N3O2SC_{21}H_{23}N_{3}O_{2}S with a molecular weight of 381.5 g/mol. The structural characteristics include an imidazole ring and a methoxyphenyl group, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds containing imidazole moieties often exhibit significant biological activities, including:

  • Antitumor Activity : Several studies have reported that imidazole derivatives can inhibit cancer cell proliferation. The presence of electron-donating groups on the phenyl ring enhances this activity.
  • Antimicrobial Properties : Compounds with similar structures have shown effective antibacterial and antifungal activities against various pathogens.
  • Anti-inflammatory Effects : Some derivatives have demonstrated potential in reducing inflammation, making them candidates for treating inflammatory diseases.

Antitumor Activity

A study highlighted that imidazole derivatives exhibit cytotoxic effects on cancer cell lines. For instance, compounds similar to this compound showed IC50 values in the low micromolar range against human glioblastoma and melanoma cells, suggesting potent antitumor properties .

CompoundCell LineIC50 (µM)
Compound AU251 (Glioblastoma)1.61 ± 1.92
Compound BWM793 (Melanoma)1.98 ± 1.22

Antimicrobial Activity

In antimicrobial studies, derivatives of imidazole have been tested against both Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the imidazole ring significantly enhance antibacterial activity.

CompoundBacteria TestedActivity Level
Compound CStaphylococcus aureusEffective
Compound DEscherichia coliModerate

Anti-inflammatory Potential

Research has also pointed to the anti-inflammatory properties of related compounds. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Studies

  • Case Study on Antitumor Efficacy : A clinical trial involving a series of imidazole derivatives demonstrated that those with specific substitutions exhibited enhanced cytotoxicity against various cancer cell lines compared to standard treatments like doxorubicin .
  • Antimicrobial Efficacy : A study assessed the antimicrobial properties of several thiazole and imidazole derivatives, finding that certain compounds exhibited comparable efficacy to established antibiotics .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfanyl-Acetamide Derivatives with Varying Heterocycles

Triazole-Based Analogs
  • Compounds 19, 20, 26, 30, 38, 39 () : These derivatives replace the imidazole with a 1,2,3-triazole ring. For example, Compound 38 (2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide) exhibits antibacterial activity (MIC values reported), emphasizing the role of fluorine substituents in enhancing potency.
  • VUAA-1 and OLC-12 () : These triazole-containing Orco agonists demonstrate that triazole systems can target ion channels, suggesting that the imidazole in the target compound may offer distinct receptor-binding profiles.
Oxadiazole-Based Analogs
  • Compounds 8t, 8u, 8v, 8w (): These feature a 1,3,4-oxadiazole ring linked to indole groups. For instance, 8t (N-(5-chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) showed inhibitory activity against α-glucosidase (IC₅₀ = 12.3 µM) and BChE (IC₅₀ = 15.8 µM).
Pyrimidoindole-Based Analogs
  • Its CAS number (536707-35-4) and molecular formula (C₂₆H₂₂N₄O₄S) indicate higher molecular weight, which may affect solubility .

Substituent Effects on Bioactivity

  • Halogen Substituents : Fluorine (e.g., Compound 39 , MIC = 16 µg/mL against E. coli) and iodine (e.g., Compound 20 ) enhance antibacterial activity by increasing lipophilicity and membrane penetration .
  • Methoxy Groups : The N-(4-methoxyphenyl) group in the target compound and Compound 8u (N-(2-ethoxy-6-methylphenyl)-...) improves solubility but may reduce CNS penetration due to increased polarity .

Pharmacological Targets and Mechanisms

  • Antimicrobial Activity : Triazole and imidazole derivatives (e.g., Compound 38 ) disrupt bacterial membranes or enzyme function, while oxadiazoles (e.g., 8t ) inhibit metabolic enzymes like α-glucosidase .
  • Enzyme Inhibition : The imidazole’s nitrogen atoms may coordinate metal ions in enzymes (e.g., LOX, BChE), whereas oxadiazoles rely on hydrogen bonding .

Data Tables

Table 1. Structural and Bioactivity Comparison

Compound Name/ID Heterocycle Substituents Molecular Weight (g/mol) Key Bioactivity Evidence Source
Target Compound 2H-imidazole Ethyl, methyl, phenyl Not reported Hypothesized antimicrobial -
Compound 38 1,2,3-triazole 2-fluorobenzyl ~300 (estimated) MIC = 16 µg/mL (E. coli)
8t (Oxadiazole) 1,3,4-oxadiazole Indolylmethyl, chloro-methyl 428.5 α-glucosidase IC₅₀ = 12.3 µM
VUAA-1 1,2,4-triazole Ethyl, pyridinyl ~350 (estimated) Orco channel agonist
N-(4-methoxyphenyl)-... (CAS 536707-35-4) Pyrimidoindole 4-methoxyphenyl, fused ring 470.5 Not reported (structural analog)

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